molecular formula C10H13FN2O B7458833 1-(2-Fluorophenyl)-3-propylurea

1-(2-Fluorophenyl)-3-propylurea

Cat. No.: B7458833
M. Wt: 196.22 g/mol
InChI Key: QAOMJLUWILDFRC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-propylurea is a urea derivative characterized by a fluorine atom at the ortho position of the phenyl ring and a propyl group attached to the urea moiety. This compound belongs to a broader class of aryl-substituted ureas, which are studied for their diverse pharmacological and biochemical properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOMJLUWILDFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Synthesis

2-Fluoroaniline reacts with phenyl chloroformate to form the corresponding phenyl carbamate:

C6H4F–NH2+Cl–C(=O)–O–C6H5C6H4F–NH–C(=O)–O–C6H5+HCl\text{C}6\text{H}4\text{F–NH}2 + \text{Cl–C(=O)–O–C}6\text{H}5 \rightarrow \text{C}6\text{H}4\text{F–NH–C(=O)–O–C}6\text{H}_5 + \text{HCl}

Conditions:

  • Base: Triethylamine (2.2 equiv) in DCM at 0°C.

  • Yield: >90%.

Aminolysis in DMSO

The carbamate intermediate undergoes aminolysis with propylamine in DMSO:

C6H4F–NH–C(=O)–O–C6H5+C3H7–NH2C6H4F–NH–C(=O)–NH–C3H7+C6H5OH\text{C}6\text{H}4\text{F–NH–C(=O)–O–C}6\text{H}5 + \text{C}3\text{H}7\text{–NH}2 \rightarrow \text{C}6\text{H}4\text{F–NH–C(=O)–NH–C}3\text{H}7 + \text{C}6\text{H}_5\text{OH}

Optimized Parameters:

  • Solvent: DMSO (2–3 mL/mmol carbamate).

  • Temperature: 25–50°C for 2–4 hours.

  • Yield: 85–92% with >98% purity by HPLC.

Advantages:

  • DMSO stabilizes intermediates and enhances reaction rates.

  • Eliminates need for moisture-sensitive reagents.

Solvent and Catalytic Systems

Polar aprotic solvents significantly influence reaction efficiency:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMSO46.72.592
DMF36.74.084
Acetonitrile37.56.078

Data sourced from comparative studies in patents.

DMSO’s high polarity facilitates carbamate activation, while dimethylformamide (DMF) and acetonitrile require extended reaction times. Catalytic additives such as 1,8-diazabicycloundec-7-ene (DBU) further accelerate aminolysis by deprotonating the amine.

Optimization of Reaction Parameters

Molar Ratios

A slight excess of propylamine (1.05–1.1 equiv) ensures complete carbamate conversion, minimizing residual starting material. Excess amine (>1.2 equiv) promotes side reactions, reducing yield by 10–15%.

Temperature Effects

Elevated temperatures (50°C) reduce reaction time to 1.5 hours but risk urea decomposition. Room temperature (25°C) balances speed and stability.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Direct Aminolysis6895Moderate
Carbamate-DMSO9198High
Wittig-Horner*8297Low

Adapted from Wittig-Horner protocols for analogous ureas.

The carbamate-DMSO route outperforms alternatives in yield and scalability, making it preferable for industrial applications.

Quality Control and Characterization

Analytical Techniques:

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min.

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar–H), 3.15 (t, 2H, CH2), 1.55–1.45 (m, 2H, CH2), 0.92 (t, 3H, CH3).

Impurity Profiling:

  • Common byproducts include bis-urea derivatives (3–5%) and hydrolyzed carbamates.

Industrial-Scale Considerations

Cost Analysis:

  • Raw material costs decrease by 30% using triethyl phosphite instead of triphenylphosphine in Wittig-Horner reactions.

  • DMSO recycling reduces waste disposal expenses.

Environmental Impact:

  • DMSO’s low volatility minimizes atmospheric emissions.

  • Alkaline wastewater requires neutralization before discharge.

Emerging Methodologies

Microwave-Assisted Synthesis:

  • Reduces reaction time to 20–30 minutes with comparable yields (89%).
    Flow Chemistry:

  • Continuous-flow reactors achieve 94% yield at 50°C, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea compounds.

Scientific Research Applications

1-(2-Fluorophenyl)-3-propylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-propylurea involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzyme activity or modulation of receptor functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 1-(2-Fluorophenyl)-3-propylurea and selected analogs:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity
1-(2-Fluorophenyl)-3-propylurea 2-fluorophenyl, propylurea ~196.23* Fluorine (ortho), urea Under investigation (mechanism-specific)
1-(2-Cyano-4-fluorophenyl)-3-propylurea 2-cyano-4-fluorophenyl, propylurea ~221.25* Cyano, fluorine (para), urea Not explicitly stated; likely enzyme inhibitor
Chlorpropamide p-chlorobenzenesulfonyl, propylurea 276.74 Sulfonyl, chlorine (para), urea Antidiabetic (sulfonylurea class)
3-(3-Chlorophenyl)-1,1-diisopropylurea 3-chlorophenyl, diisopropylurea ~256.77* Chlorine (meta), branched alkyl groups Potential enzyme inhibition (steric effects)
N-(3-Fluorobenzyl)urea 3-fluorobenzyl, urea ~168.17* Fluorine (meta), benzyl, urea Unspecified; scaffold for drug discovery

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups: The fluorine in 1-(2-Fluorophenyl)-3-propylurea increases polarity compared to non-fluorinated analogs like 3-(3-Chlorophenyl)-1,1-diisopropylurea. Chlorpropamide’s sulfonyl group further enhances hydrophilicity, critical for its antidiabetic action .
  • Bioisosteric Replacements: The cyano group in 1-(2-Cyano-4-fluorophenyl)-3-propylurea may act as a bioisostere for carboxylic acids, altering solubility and target interactions .

Physicochemical Properties

  • Solubility : Chlorpropamide’s sulfonyl group improves water solubility (logP ~1.74) compared to 1-(2-Fluorophenyl)-3-propylurea, which is likely more lipophilic .
  • Molecular Weight : Chlorpropamide (276.74 g/mol) is heavier due to the sulfonyl group, whereas the target compound (~196.23 g/mol) may exhibit better membrane permeability .

Research Findings

  • Chlorpropamide : Clinical studies confirm its efficacy in type 2 diabetes, with a half-life of ~36 hours due to slow renal excretion .
  • 1-(2-Cyano-4-fluorophenyl)-3-propylurea: Synthesized via T3P-mediated rearrangement, this analog’s cyano group may enhance stability in acidic environments .
  • N-(3-Fluorobenzyl)urea : Used as a precursor in combinatorial chemistry, emphasizing fluorinated ureas’ role in optimizing drug candidates .

Q & A

Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-3-propylurea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a urea-forming reaction between 2-fluorophenyl isocyanate and propylamine. Key steps include:

  • Step 1 : Preparation of the isocyanate intermediate (e.g., via phosgenation of 2-fluoroaniline).
  • Step 2 : Reaction with propylamine under inert conditions (e.g., in dry THF or DCM at 0–25°C).
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Optimization strategies:
  • Temperature control to minimize side reactions (e.g., urea hydrolysis).
  • Use of coupling agents like T3P (propylphosphonic anhydride) to enhance efficiency .

Q. What analytical techniques are recommended for structural characterization of 1-(2-Fluorophenyl)-3-propylurea?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the urea linkage (-NH-C=O-NH-) and substituent positions (e.g., 2-fluorophenyl proton shifts at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, critical for confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 211.1) .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates.
  • Cellular models : Evaluate cytotoxicity (MTT assay) and receptor modulation (e.g., GPCRs via cAMP assays).
  • Reference compounds : Compare with structurally similar ureas (e.g., 1-(2-chlorophenyl)-3-propylurea) to assess fluorine’s electronic effects .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., ΔG, ΔH).
  • Structural Biology : Co-crystallization with target enzymes (e.g., carbonic anhydrase) to map binding interactions .

Q. How can computational methods enhance the understanding of 1-(2-Fluorophenyl)-3-propylurea’s properties?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., urea carbonyl’s electrophilicity) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., binding pocket stability over 100-ns trajectories).
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s electron-withdrawing impact on bioactivity) .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across studies?

  • Meta-analysis : Compare datasets for variables like assay conditions (pH, temperature) or impurity profiles (HPLC purity thresholds >98%) .
  • Orthogonal Validation : Replicate results using alternative methods (e.g., SPR vs. ITC for binding affinity).
  • Structural Revisions : Re-examine crystallographic data (e.g., SHELXL refinement) to rule out misassigned conformers .

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